1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine
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Description
1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.201. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis : A study by Jilani (2007) presents a one-pot synthesis method for 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showcasing an improved alternative to traditional multi-step reactions, which could potentially be adapted for related compounds like 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine (Jilani, 2007).
Chemical Reactions and Properties
- Condensation Reactions : Kryl'skiĭ et al. (2010) explored three-component condensation reactions involving 3-methyl(or methoxymethyl)-4-phenyl-1H-pyrazol-5-amine, which could provide insights into the reactivity of similar structures like this compound (Kryl'skiĭ et al., 2010).
Biological Activities
- Antimicrobial and Antifungal Activities : Research by Raju et al. (2010) on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives revealed potent antimicrobial activities, suggesting that similar compounds like this compound may also possess such properties (Raju et al., 2010).
Structural and Mechanistic Studies
- X-Ray Crystallography : Titi et al. (2020) conducted an X-ray crystal study of pyrazole derivatives, providing valuable structural information that can be useful for understanding the properties and potential applications of related compounds (Titi et al., 2020).
Properties
IUPAC Name |
2-(2-methoxyethyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-5-7(8)10(9-6)3-4-11-2/h5H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPQMTXJIKIMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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